3-chloro-N-(2-fluoro-5-methylphenyl)propanamide
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Description
3-chloro-N-(2-fluoro-5-methylphenyl)propanamide is a chemical compound with the molecular formula C10H11ClFNO and a molecular weight of 215.65 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11ClFNO/c1-7-2-3-8(12)6-9(7)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14) .Scientific Research Applications
Chemical Synthesis and Characterization
- 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide is involved in chemical synthesis. For instance, it was used in the synthesis of 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, where amphetamine reacted with flurbiprofen. This synthesis was characterized by various spectral data including 1H, 13C, UV, IR, HPLC, and mass spectral data (Manolov, Ivanov, & Bojilov, 2022).
Pharmacological Research
- The compound has been included in studies related to the treatment of viral infections. For example, a similar compound, N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, showed potential in SARS-CoV-2 treatment trials due to its structural similarity to Brequinar (Manolov, Ivanov, & Bojilov, 2020).
Analytical Chemistry
- In analytical chemistry, the propanamide moiety plays a significant role in structure elucidation. For instance, in the detection of flutamide in pharmaceutical dosage, propanamide was key for identifying flutamide in unknown samples (Khan, Abdelhamid, Yan, Chung, & Wu, 2015).
Antimalarial Research
- The compound has been used in the development of novel antimalarial treatments. Specifically, an aminoacetamide-based compound showed potent antimalarial properties and was investigated for potential transmission blocking capabilities (Norcross et al., 2019).
Solubility Studies
- The solubility of related compounds has been studied in various solvent mixtures, providing critical data for pharmaceutical formulation and process development. For example, the solubility of 2-chloro-N-(4-methylphenyl)propanamide was studied in binary solvent mixtures, and the data were correlated using various model equations (Pascual, Donnellan, Glennon, Kamaraju, & Jones, 2017).
Properties
IUPAC Name |
3-chloro-N-(2-fluoro-5-methylphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c1-7-2-3-8(12)9(6-7)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFSIKYRHDIMRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589305 |
Source
|
Record name | 3-Chloro-N-(2-fluoro-5-methylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-93-3 |
Source
|
Record name | 3-Chloro-N-(2-fluoro-5-methylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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